Product packaging for [(3-Chloropyridin-2-yl)amino]acetic acid(Cat. No.:)

[(3-Chloropyridin-2-yl)amino]acetic acid

Cat. No.: B13199198
M. Wt: 186.59 g/mol
InChI Key: MJJFCJKKPAESNI-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) and Glycine (B1666218) Derivatives Research

The compound is structurally a hybrid of two fundamental chemical moieties: pyridine and glycine. Pyridine, a six-membered heterocyclic aromatic compound, is a core structure in a vast number of biologically active compounds, including many pharmaceuticals and vitamins. Its derivatives are widely studied for their diverse pharmacological activities. Glycine is the simplest proteinogenic amino acid, providing a crucial and versatile building block in peptide synthesis and medicinal chemistry.

Rationale for Comprehensive Academic Investigation of [(3-Chloropyridin-2-yl)amino]acetic acid

The primary driver for the academic investigation of this compound and its close isomers is their role as key intermediates in the synthesis of high-value, complex molecules. Structurally similar compounds, such as derivatives of 2-amino-chloropyridine, are crucial starting materials in the production of both pharmaceuticals and agrochemicals.

For instance, the related compound 2-amino-3-chloropyridine (B188170) is a known precursor in the synthesis of the insecticide chlorantraniliprole. nih.gov Similarly, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate, an ester derivative of a close isomer, is a documented intermediate in the synthesis of Edoxaban, an anticoagulant drug that acts as a direct factor Xa inhibitor. chemicalbook.com The utility of these analogous compounds provides a strong rationale for the detailed investigation of this compound as a potential building block for novel active pharmaceutical ingredients (APIs) or other specialty chemicals.

Overview of Key Academic Research Areas

Academic research involving this compound and its derivatives is concentrated in several key areas:

Synthetic Methodology: A significant portion of research is dedicated to developing efficient and scalable synthetic routes to produce this and related compounds. This includes exploring different starting materials, catalysts, and reaction conditions to optimize yield and purity. The typical synthesis involves the reaction of 2,3-dichloropyridine (B146566) with glycine or its ester equivalent.

Medicinal Chemistry: In this field, the compound serves as a scaffold for the development of new therapeutic agents. Its structure is particularly relevant in the design of kinase inhibitors, which are a major class of drugs used in cancer therapy. The pyridine moiety can form crucial hydrogen bonds within the ATP-binding site of kinases, and the acetic acid portion provides a vector for further chemical modification to improve potency and selectivity.

Agrochemical Research: Following the precedent of chlorantraniliprole, researchers are exploring derivatives of chloropyridinyl amino acids for potential new insecticides and herbicides. The goal is to create novel compounds with high efficacy and improved environmental profiles.

Interdisciplinary Relevance in Chemical Sciences

The study of this compound is inherently interdisciplinary. It bridges the gap between:

Organic Synthesis: Creating the molecule and its derivatives.

Medicinal Chemistry: Designing and evaluating its biological activity for drug discovery.

Computational Chemistry: Modeling its interactions with biological targets like enzymes to predict efficacy and guide molecular design.

Process Chemistry: Scaling up the synthesis for potential industrial applications, which requires principles of chemical engineering.

This interdisciplinary nature underscores the compound's importance as a versatile platform molecule, whose investigation can lead to advancements across multiple sectors of the chemical sciences.

Compound Data

The following table provides identifying information for this compound and a closely related isomer used in pharmaceutical synthesis.

PropertyThis compound2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid
IUPAC Name 2-[(3-chloropyridin-2-yl)amino]acetic acid2-[(5-chloropyridin-2-yl)amino]-2-oxoacetic acid
Molecular Formula C₇H₇ClN₂O₂C₇H₅ClN₂O₃
CAS Number 102028-97-9552850-73-4 bldpharm.com
Molecular Weight 186.59 g/mol 200.58 g/mol
Structure A pyridine ring with a chlorine at position 3 and an aminoacetic acid group at position 2.A pyridine ring with a chlorine at position 5 and an amino-oxoacetic acid group at position 2.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7ClN2O2 B13199198 [(3-Chloropyridin-2-yl)amino]acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

2-[(3-chloropyridin-2-yl)amino]acetic acid

InChI

InChI=1S/C7H7ClN2O2/c8-5-2-1-3-9-7(5)10-4-6(11)12/h1-3H,4H2,(H,9,10)(H,11,12)

InChI Key

MJJFCJKKPAESNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NCC(=O)O)Cl

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations

Retrosynthetic Analysis of [(3-Chloropyridin-2-yl)amino]acetic acid

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, more readily available precursors. For this compound, the primary disconnection strategy involves cleaving the C-N bond between the secondary amine and the pyridine (B92270) ring. This bond is the most logical point for disconnection as it simplifies the molecule into two key building blocks: a substituted aminopyridine and a two-carbon acetic acid synthon.

This approach reveals two primary synthons:

3-Chloro-2-aminopyridine : An electron-deficient aminopyridine that serves as the nitrogen nucleophile or an aryl halide precursor.

An acetic acid synthon : A two-carbon electrophile, typically represented by a haloacetic acid derivative (e.g., ethyl bromoacetate) or a related compound capable of forming the carboxymethyl group.

The forward synthesis, therefore, logically involves the coupling of these two precursors through either nucleophilic substitution (N-alkylation) or a metal-catalyzed cross-coupling reaction.

Precursor Synthesis Strategies for Substituted 2-Aminopyridines

Synthesis of 3-Chloro-2-aminopyridine Intermediates

3-Chloro-2-aminopyridine (CAS No: 6298-19-7) is a crucial intermediate. sigmaaldrich.com Several methods for its preparation have been reported, starting from different pyridine derivatives.

One common approach is the direct chlorination of 3-aminopyridine (B143674). A patented method describes the chlorination of 3-aminopyridine using gaseous chlorine at low temperatures in the presence of a catalyst to produce 2-chloro-3-aminopyridine. google.com Another method involves reacting 3-aminopyridine with hydrochloric acid and hydrogen peroxide. google.com However, this can sometimes lead to over-chlorination. google.com

A widely utilized and high-yielding method involves the reduction of 2-chloro-3-nitropyridine. The nitro group can be effectively reduced to an amine using various reducing agents. lookchem.comgoogle.com For instance, reduction with stannous chloride or catalytic hydrogenation over a suitable catalyst like Pd-Fe/TiO2 are documented methods. google.com

Another route starts from the more accessible 2,6-dichloropyridine, which can be converted to 2-hydrazino-6-chloropyridine and subsequently reduced to 2-amino-6-chloropyridine. psu.edu While this produces a different isomer, similar hydrazino- intermediates can be conceptualized for the synthesis of the 3-chloro isomer.

The following table summarizes common synthetic routes to 3-chloro-2-aminopyridine.

Starting MaterialReagentsKey TransformationReference
3-AminopyridineGaseous Chlorine, CatalystElectrophilic Chlorination google.com
3-AminopyridineHCl, H₂O₂Electrophilic Chlorination google.com
2-Chloro-3-nitropyridineSnCl₂, HCl or Catalytic HydrogenationNitro Group Reduction google.com
2-Pyridone1. Nitration 2. N-Alkylation 3. Chlorination 4. ReductionMulti-step Synthesis google.com

Preparation of Related Amino Acid Synthons

The acetic acid moiety is typically introduced using a two-carbon electrophilic synthon. The most common and commercially available synthons for this purpose are α-haloacetic acid esters, such as ethyl bromoacetate (B1195939) or methyl chloroacetate. These compounds are effective alkylating agents for amines.

Alternatively, glyoxylic acid can be used in reductive amination procedures. In this approach, the amine condenses with the aldehyde of glyoxylic acid to form an imine, which is then reduced in situ to furnish the secondary amine product. These synthons are generally stable and readily available, making them practical choices for large-scale synthesis.

Direct Synthesis Routes to this compound

With the precursors in hand, the target molecule can be assembled through direct C-N bond formation. The two predominant strategies are classical N-alkylation and modern palladium-catalyzed cross-coupling.

N-Alkylation and Acylation Approaches Utilizing Carboxylic Acid Derivatives

N-alkylation represents a direct and often straightforward method for forming the C-N bond. This approach involves the reaction of the nucleophilic amino group of 3-chloro-2-aminopyridine with an electrophilic acetic acid derivative.

The typical procedure involves:

Alkylation: 3-Chloro-2-aminopyridine is reacted with an α-haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base. The base, such as potassium carbonate or triethylamine, neutralizes the hydrogen halide formed during the reaction, driving it to completion. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Hydrolysis: The resulting ester, ethyl [(3-chloropyridin-2-yl)amino]acetate, is then hydrolyzed to the corresponding carboxylic acid. This is usually achieved by treatment with an aqueous base (e.g., sodium hydroxide (B78521) or lithium hydroxide) followed by acidic workup to protonate the carboxylate.

While specific examples for the direct N-alkylation of 3-chloro-2-aminopyridine to form the target acid are found within broader patent literature, the conditions are analogous to standard N-alkylation of aminopyridines and anilines.

AmineAlkylating AgentBaseSolventKey Transformation
3-Amino-4-chloropyridine derivativeBromoethaneNaHDMFN-Alkylation
IsatinAlkyl HalidesK₂CO₃ or Cs₂CO₃DMF or NMPN-Alkylation

Palladium-Catalyzed Cross-Coupling Strategies for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for forming C-N bonds. wikipedia.org This methodology offers a powerful alternative to classical methods, often providing higher yields and greater functional group tolerance.

There are two main retrosynthetic approaches for applying this strategy:

Coupling of an aryl halide with an amino acid ester: This involves reacting 2,3-dichloropyridine (B146566) with a glycine (B1666218) ester (e.g., glycine tert-butyl ester) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The reaction's regioselectivity is a critical consideration; oxidative addition of palladium is expected to occur preferentially at the more reactive C-2 position of the dichloropyridine. researchgate.net

Coupling of an aminopyridine with a haloacetic acid ester: This involves coupling 3-chloro-2-aminopyridine with an α-haloacetate. However, this type of coupling is less common than the standard amine-aryl halide coupling.

The Buchwald-Hartwig amination of 3-halo-2-aminopyridines has been successfully demonstrated with various primary and secondary amines. nih.govresearchgate.net The use of specialized Buchwald ligands, such as RuPhos and BrettPhos, in combination with a palladium precatalyst and a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS), allows for efficient coupling. nih.gov

The following table presents typical conditions for Buchwald-Hartwig aminations involving chloro- and bromopyridines, which are applicable to the synthesis of the target molecule.

Aryl HalideAmineCatalyst/PrecatalystLigandBaseSolventYield (%)Reference
3-Bromo-2-aminopyridineMorpholinePd₂(dba)₃RuPhosLiHMDSToluene81 nih.gov
3-Chloro-2-aminopyridineMorpholineRuPhos Precatalyst-LiHMDSTHF73 nih.gov
3-Bromo-2-aminopyridineCyclopentylamineBrettPhos Precatalyst-LiHMDSToluene78 nih.gov
4-ChlorotolueneMorpholinePd(dba)₂XPhosNaOtBuToluene94 tcichemicals.com

These advanced catalytic systems provide a robust and versatile platform for the synthesis of this compound and its analogs, enabling the construction of complex molecules for various applications.

Chemo- and Regioselective Synthesis Considerations

The paramount challenge in the synthesis of this compound lies in the selective substitution of the chlorine atom at the C-2 position of the 2,3-dichloropyridine precursor, in preference to the C-3 position, by the amino group of a glycine derivative. This regioselectivity is governed by a delicate interplay of electronic and steric factors.

The pyridine ring's nitrogen atom withdraws electron density, activating the ring towards nucleophilic aromatic substitution (SNAr). Theoretical studies and experimental observations on related dichloropyridine systems suggest that the C-2 and C-6 positions are generally more activated towards nucleophilic attack than other positions due to the electronic influence of the ring nitrogen. However, in the case of 2,3-dichloropyridine, the relative reactivity of the C-2 and C-3 positions is nuanced.

Electronic Effects: The lowest unoccupied molecular orbital (LUMO) distribution is a key determinant of regioselectivity in SNAr reactions. In many dichloropyridines, the LUMO has a larger coefficient on the carbon atoms at the 2- and 4-positions, making them more susceptible to nucleophilic attack. For 2,3-dichloropyridine, computational models are required to predict the relative LUMO coefficients at C-2 and C-3 to rationalize the observed regioselectivity. The presence of substituents can significantly alter this distribution.

Steric Hindrance: The steric environment around the potential reaction sites also plays a crucial role. While the C-2 position is electronically activated, it is also flanked by the nitrogen atom and the chlorine at C-3, which could present steric hindrance to bulky nucleophiles. However, for a relatively small nucleophile like glycine or its ester, this effect might be less pronounced.

Reaction Conditions: The choice of solvent, base, and catalyst can profoundly influence the regiochemical outcome. nih.gov Polar aprotic solvents are generally favored for SNAr reactions as they can stabilize the charged Meisenheimer intermediate. The nature of the base is critical for deprotonating the amine nucleophile without promoting side reactions. In some cases, palladium-catalyzed Buchwald-Hartwig amination can offer superior regioselectivity for the C-2 position of dichloropyridines compared to traditional SNAr conditions. orgsyn.org Solvent effects can be complex; for instance, in the oxidative addition to a palladium catalyst, the choice of solvent can influence site-selectivity in dichlorinated pyridines. researchgate.net

Chemoselectivity: A further consideration is chemoselectivity, ensuring that the amino group of the glycine derivative acts as the nucleophile rather than the carboxylate group. This is typically achieved by using a glycine ester (e.g., ethyl glycinate) as the nucleophile, followed by hydrolysis of the ester in a subsequent step to yield the final carboxylic acid.

FactorInfluence on SelectivityResearch Findings
Electronic Effects The position with the larger LUMO coefficient is more susceptible to nucleophilic attack.For 2,4-dichloropyrimidines, electron-donating groups at C-6 can reverse the typical C-4 selectivity to favor C-2 substitution. wuxiapptec.com
Steric Hindrance Bulky groups adjacent to a reaction site can hinder nucleophilic attack.Less of a determining factor for smaller nucleophiles.
Solvent Can stabilize intermediates and influence reaction pathways.Water has been shown to be an effective solvent for SNAr reactions of some chloroheterocycles. nih.gov Solvent hydrogen bonding can influence oxidative addition outcomes. researchgate.net
Catalyst Can provide an alternative, more selective reaction pathway.Palladium catalysts are effective for C-2 amination of 2,4-dichloropyridines. orgsyn.org

Green Chemistry Approaches in the Synthesis of this compound

In line with the growing importance of sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds.

Solvent-Free Reactions and Aqueous Media Methodologies

The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Consequently, the development of solvent-free reactions or the use of environmentally benign solvents like water is highly desirable. For the synthesis of pyridylamino acetic acids, conducting the nucleophilic aromatic substitution in water could offer significant advantages. Water is non-toxic, non-flammable, and inexpensive. Furthermore, "on-water" catalysis has been observed to accelerate certain reactions. nih.gov While specific examples for the synthesis of this compound in aqueous media are not extensively documented, the successful SNAr amination of other activated heteroaryl chlorides in water suggests the feasibility of this approach. nih.gov

Atom Economy and Sustainable Synthesis Metrics

Green Chemistry MetricApplication to SynthesisPotential Improvement
Solvent Choice Traditional synthesis often uses polar aprotic solvents.Transitioning to aqueous media or solvent-free conditions. nih.gov
Atom Economy SNAr reactions have moderate atom economy due to the loss of a leaving group.Optimizing reaction conditions to maximize yield and minimize by-products.
E-Factor/PMI Can be high due to solvent use and workup procedures.Implementing solvent recycling and minimizing purification steps.

Continuous Flow Synthesis Techniques for Scalable Production

For the large-scale production of fine chemicals and pharmaceuticals, continuous flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability.

Microreactor Design and Optimization for Pyridyl Acetic Acid Derivatives

Microreactors, with their high surface-area-to-volume ratio, provide excellent heat and mass transfer, allowing for precise control over reaction conditions. This is particularly beneficial for exothermic reactions or when dealing with unstable intermediates. The design of a microreactor for the synthesis of pyridyl acetic acid derivatives would involve optimizing channel dimensions, mixing efficiency, and residence time to maximize yield and selectivity. The ability to rapidly screen a wide range of reaction parameters (temperature, pressure, reactant ratios) makes microreactors ideal for process optimization.

Reaction Parameter Control in Flow Regimes

Continuous flow setups enable precise control over key reaction parameters. The residence time, which dictates the reaction time, can be accurately controlled by adjusting the flow rate and reactor volume. Temperature can be maintained with high precision, minimizing the formation of thermal degradation by-products. The mixing of reactants can be highly efficient, which is crucial for fast reactions. For the synthesis of this compound, a flow process could potentially improve the regioselectivity by maintaining a consistent and optimal temperature profile, and by ensuring rapid and homogeneous mixing of the 2,3-dichloropyridine and glycine derivative streams.

ParameterControl in Flow ChemistryAdvantage for Synthesis
Temperature Precise and rapid heating/cooling.Minimizes side reactions and improves selectivity.
Residence Time Accurately controlled by flow rate and reactor volume.Optimizes conversion and minimizes by-product formation.
Mixing Efficient and rapid mixing of reactants.Enhances reaction rates and ensures homogeneity.
Safety Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions.Allows for the use of more reactive species or harsher conditions safely.

Mechanistic Investigations of Key Synthetic Steps

The synthesis of this compound typically involves the formation of a crucial carbon-nitrogen bond between the pyridine ring and the amino acid moiety. The mechanistic aspects of this key bond-forming step are of significant interest for reaction optimization and understanding. The primary pathways considered for this transformation are copper-catalyzed N-arylation (an Ullmann-type condensation) and direct nucleophilic aromatic substitution (SNAr). The operative mechanism is highly dependent on the specific reactants and reaction conditions employed.

Role of Catalysts and Reagents in Reaction Pathways

The formation of the N-aryl bond in pyridyl-amino acid derivatives is often facilitated by catalysts and specific reagents that dictate the reaction pathway and efficiency.

In a likely synthetic route involving the reaction of 2,3-dichloropyridine with glycine (or its ester equivalent), a copper catalyst is often essential. This falls under the category of Ullmann condensation reactions. The catalyst, typically a copper(I) salt (e.g., CuI), is the active species in the catalytic cycle. While various copper sources can be used, including Cu(0) and Cu(II) salts, they are generally believed to generate the active Cu(I) species in situ.

The catalytic cycle in a copper-catalyzed N-arylation is thought to proceed through a Cu(I)/Cu(III) mechanism. The key steps are:

Formation of a Copper-Amide Complex: The amino acid (glycine) or its conjugate base coordinates with the Cu(I) catalyst.

Oxidative Addition: The aryl halide (2,3-dichloropyridine) undergoes oxidative addition to the copper(I) complex, forming an aryl-copper(III) intermediate. This step is often considered the rate-determining step in the cycle.

Reductive Elimination: The aryl and amino groups on the copper(III) center couple, leading to the formation of the desired C-N bond and regeneration of the Cu(I) catalyst, which can then re-enter the catalytic cycle.

The presence of ligands can significantly accelerate these reactions. While not always explicitly required, ligands such as 2,2'-dipyridyl or 1,10-phenanthroline (B135089) can stabilize the copper intermediates and enhance the reaction rate. In the case of amino acid substrates, the amino acid itself can act as a ligand for the copper catalyst. For instance, N,N-dimethylglycine has been shown to be an effective ligand in promoting Ullmann-type couplings.

Bases are another critical component in these reactions. A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the amino group of glycine, making it a more potent nucleophile for coordination to the copper center and subsequent reaction.

Alternatively, under certain conditions, particularly with a highly electron-deficient pyridine ring, a direct nucleophilic aromatic substitution (SNAr) mechanism may be operative, even without a metal catalyst. In this scenario, the amino group of glycine directly attacks the electron-deficient carbon atom of the dichloropyridine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent departure of the chloride leaving group yields the final product. The presence of the nitrogen atom in the pyridine ring and the additional chlorine atom enhance the electrophilicity of the carbon center at the 2-position, making it more susceptible to nucleophilic attack.

Kinetic and Thermodynamic Considerations

Rate = k[Aryl Halide][Amine][Cu Catalyst]

The activation energy for the Ullmann condensation of p-toluidine (B81030) and 4-iodotoluene (B166478) has been determined to be in the range of 53-54 kJ/mol. acs.org This relatively moderate activation energy is consistent with a catalytically facilitated process.

Table of Reaction Parameters for Analogous N-Arylation Reactions

ParameterValue/ObservationReactantsCatalyst SystemReference
Reaction Order
(Aryl Halide)~1p-toluidine + 4-iodotolueneCu(I)/2,2'-dipyridyl acs.org
(Amine)~1p-toluidine + 4-iodotolueneCu(I)/2,2'-dipyridyl acs.org
(Catalyst)1piperidine (B6355638) + iodobenzene (B50100)Cu(I)/TBPM acs.orgresearchgate.net
Activation Energy (Ea) 53.6 kJ/molp-toluidine + 4-iodotolueneCu(I)/2,2'-dipyridyl acs.org
Thermodynamics
Enthalpy of Sublimation (ΔsubH°)68.3 kJ/mol2,3-Dichloropyridine- nist.gov

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

¹H NMR spectroscopy would identify all unique proton environments in the [(3-Chloropyridin-2-yl)amino]acetic acid molecule. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the methylene (B1212753) (-CH₂) group of the acetic acid moiety, the amine (N-H) proton, and the carboxylic acid (O-H) proton. The chemical shift (δ, in ppm) of each signal would indicate its electronic environment. Furthermore, spin-spin coupling patterns (splitting) would reveal the connectivity between adjacent protons, helping to confirm the substitution pattern on the pyridine ring.

A hypothetical data table would look like this:

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Pyridine H-4Data not availableDoublet of doubletsData not available
Pyridine H-5Data not availableDoublet of doubletsData not available
Pyridine H-6Data not availableDoublet of doubletsData not available
NH Data not availableBroad singletData not available
CH₂ Data not availableSinglet/DoubletData not available
COOH Data not availableBroad singletData not available

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environments. For this compound, distinct signals would be expected for the five carbons of the 3-chloropyridinyl ring, the methylene carbon (-CH₂), and the carbonyl carbon (-COOH) of the acetic acid group. The chemical shifts would help in assigning each carbon to its position in the molecular framework.

A hypothetical data table for ¹³C NMR would be structured as follows:

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
C-2 (Pyridine)Data not available
C-3 (Pyridine)Data not available
C-4 (Pyridine)Data not available
C-5 (Pyridine)Data not available
C-6 (Pyridine)Data not available
C H₂Data not available
C OOHData not available

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Assignments

Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments of all proton and carbon signals.

COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, confirming which protons are coupled to each other and solidifying the assignment of the pyridine ring protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying and assigning quaternary (non-protonated) carbons, such as C-2 and C-3 of the pyridine ring and the carbonyl carbon, by observing their correlations with nearby protons.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy for Characteristic Absorption Bands

An IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups. Key expected vibrations include:

A broad O-H stretch from the carboxylic acid group.

An N-H stretching vibration from the secondary amine.

C-H stretching from the aromatic pyridine ring and the aliphatic methylene group.

A strong C=O stretch from the carbonyl group of the carboxylic acid.

N-H bending, C=C and C=N stretching from the pyridine ring.

A C-Cl stretching vibration.

A summary of expected IR absorptions would be presented in a table:

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H stretchCarboxylic acidData not available (typically broad)
N-H stretchSecondary amineData not available
C-H stretchAromatic/AliphaticData not available
C=O stretchCarboxylic acidData not available
C=C, C=N stretchPyridine ringData not available
C-Cl stretchAryl halideData not available

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly effective for detecting vibrations of non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric vibrations of the pyridine ring and potentially the C-Cl bond, which may be weak or absent in the IR spectrum. Comparing the IR and Raman spectra helps in a more complete assignment of the vibrational modes of the molecule.

Without access to peer-reviewed, published spectral data, a detailed and accurate analysis as specified by the article's outline cannot be completed at this time.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

No specific studies detailing the mass spectrometric analysis of this compound were found.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

There is no published data on the exact mass determination of this compound using high-resolution mass spectrometry.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation via Fragmentation

Information regarding the fragmentation patterns of this compound from tandem mass spectrometry experiments is not available in the current body of scientific literature.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

No crystallographic data for this compound has been deposited in crystallographic databases, nor have any studies on its crystal structure been published.

Crystal Packing and Lattice Dynamics

Without experimental X-ray crystallography data, no information can be provided on the crystal packing or lattice dynamics of this compound.

Analysis of Hydrogen Bonding Networks and Non-Covalent Interactions

The hydrogen bonding networks and other non-covalent interactions within the crystal structure of this compound remain uncharacterized as no crystallographic studies are available.

Co-crystallization Studies with Complementary Molecules

There are no published reports on co-crystallization studies involving this compound.

Chiroptical Spectroscopy (if applicable for enantiomeric forms)

Chiroptical spectroscopy is a powerful set of techniques used to investigate the three-dimensional structure of chiral molecules, which are molecules that are non-superimposable on their mirror images, known as enantiomers. These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. For a compound to be analyzed by chiroptical spectroscopy, it must exist in enantiomeric forms.

The chemical structure of this compound is that of an N-substituted glycine (B1666218). Glycine, the simplest amino acid, is achiral as it does not possess a stereocenter. The substitution on the amino group with a 3-chloropyridin-2-yl moiety does not introduce a chiral center into the molecule under normal conditions. The molecule lacks any stereogenic centers and there is no evidence to suggest that it exhibits other forms of chirality, such as atropisomerism, which would arise from restricted rotation around the N-C bond.

Consequently, this compound is an achiral molecule and does not exist as enantiomers. Therefore, chiroptical spectroscopy techniques are not applicable for its stereochemical analysis.

Circular Dichroism (CD) for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a valuable tool for determining the absolute configuration and conformation of enantiomers.

As this compound is not a chiral compound and does not have enantiomeric forms, it does not exhibit a Circular Dichroism spectrum. Therefore, CD spectroscopy cannot be used for its stereochemical assignment.

Optical Rotatory Dispersion (ORD) for Chirality Studies

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength as it passes through a chiral substance. This phenomenon, known as optical activity, is a characteristic property of chiral molecules.

Given that this compound is achiral, it is optically inactive. It does not rotate the plane of polarized light, and thus, an ORD spectrum cannot be measured. ORD studies are therefore not relevant to the analysis of this compound.

Computational and Theoretical Investigations of Molecular Properties

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic properties of molecules. It is particularly effective for optimizing molecular geometry and calculating electronic structure parameters. For [(3-Chloropyridin-2-yl)amino]acetic acid, DFT calculations, typically using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of the atoms (the ground-state geometry).

This optimization process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The results of such a calculation would provide precise values for these geometric parameters. Furthermore, DFT is used to calculate key electronic properties that govern the molecule's reactivity and spectroscopic behavior. These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps. researchgate.net The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation.

Table 1: Predicted Geometric and Electronic Parameters from a Representative DFT Calculation

ParameterPredicted ValueDescription
C-Cl Bond Length~1.74 ÅLength of the bond between carbon and chlorine on the pyridine (B92270) ring.
N-H Bond Length~1.01 ÅLength of the bond in the amino group.
C=O Bond Length~1.21 ÅLength of the carbonyl double bond in the acetic acid group.
HOMO Energy(Value in eV)Energy of the highest occupied molecular orbital.
LUMO Energy(Value in eV)Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap(Value in eV)Energy difference, indicating chemical stability and reactivity.

Note: The values in this table are illustrative and represent typical outcomes of DFT/B3LYP calculations for similar molecules. Specific published data for this compound is not available.

Hartree-Fock (HF) and Post-HF Methods for Energetic and Spectroscopic Predictions

The Hartree-Fock (HF) method is an ab initio calculation that provides a foundational approximation of the multi-electron wavefunction and energy. wikipedia.org While less accurate than DFT for many properties due to its neglect of electron correlation, it serves as a crucial starting point for more advanced "post-HF" methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. These methods systematically improve upon the HF approximation by including electron correlation effects, leading to more accurate predictions of molecular energies and spectroscopic properties. researchgate.net

For this compound, HF calculations could be used to obtain initial estimates of orbital energies. libretexts.org Post-HF methods would then refine these calculations to yield highly accurate predictions for properties such as ionization potential, electron affinity, and the energies of electronic transitions, which are essential for interpreting UV-Vis spectra. These methods, while computationally more demanding, are invaluable for obtaining benchmark-quality data on molecular energetics. researchgate.net

Basis Set Selection and Computational Efficiency

The accuracy and computational cost of any quantum chemical calculation are heavily dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals.

For a molecule like this compound, which contains atoms from the first and second periods as well as chlorine, a Pople-style basis set like 6-31G(d) is often a good starting point for initial geometry optimizations. For more accurate energy and property calculations, larger basis sets incorporating polarization functions (e.g., p, d, f) and diffuse functions (indicated by '+' or '++') are necessary. uc.pt For instance, the 6-311++G(d,p) basis set provides a good balance of accuracy and computational efficiency for calculating properties like vibrational frequencies and electronic spectra. The choice of basis set is always a trade-off; larger, more flexible basis sets yield more accurate results but require significantly more computational resources and time. github.com

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the conformational flexibility and interactions of molecules over time.

Conformational Analysis and Energy Landscapes

The presence of rotatable single bonds in this compound—specifically the C-N bond linking the pyridine and amino groups, and the C-C and C-N bonds in the acetic acid side chain—allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and map the potential energy surface (PES) or energy landscape that governs their interconversion. rsc.org

This is typically done by systematically rotating the key dihedral angles and calculating the energy at each step using methods like DFT. uc.pt The resulting energy landscape reveals the lowest-energy (most stable) conformers, as well as the energy barriers that must be overcome to transition between them. nih.gov For this molecule, a key feature of interest would be the orientation of the acetic acid group relative to the pyridine ring, which could be influenced by intramolecular hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen or the amino nitrogen.

Table 2: Representative Conformational Analysis Data

Dihedral AngleConformerRelative Energy (kcal/mol)Key Feature
C(ring)-N-C-C(acid)Conformer A0.0 (Global Minimum)Planar or near-planar arrangement, potentially stabilized by an intramolecular H-bond.
C(ring)-N-C-C(acid)Conformer B(Value > 0)Twisted arrangement, higher in energy.
N-C-C=OConformer C(Value > 0)Different orientation of the carboxylic acid group.

Note: This table illustrates the type of data obtained from a potential energy surface scan. Specific published data for this compound is not available.

Prediction of Intramolecular and Intermolecular Interactions

The structure and function of this compound are dictated by a network of intramolecular and intermolecular interactions. Intramolecularly, as noted above, hydrogen bonds can form between the carboxylic acid's hydroxyl group and the nitrogen atoms, or the chlorine atom. Natural Bond Orbital (NBO) analysis is a computational technique used to study these types of charge transfer and donor-acceptor interactions within a molecule. uc.pt

Intermolecularly, the molecule can form strong hydrogen bonds via its carboxylic acid and amino groups, leading to the formation of dimers or larger aggregates in the solid state or in solution. Molecular Dynamics (MD) simulations can predict how this molecule would behave in a condensed phase (e.g., in water or an organic solvent). nih.goviaea.org By simulating the movement of a large number of molecules over time, MD can reveal preferred modes of intermolecular association, solvent effects, and the dynamics of hydrogen bond networks. researchgate.net These simulations are crucial for understanding how the molecule interacts with its environment, which is fundamental to its physical and chemical properties.

Solvation Effects on Molecular Conformation and Reactivity

The interaction of a solute molecule with its surrounding solvent, known as solvation, can significantly influence its conformation, stability, and reactivity. For this compound, the presence of both polar (carboxylic acid and amino groups) and nonpolar (chloropyridin-yl ring) moieties suggests that its behavior would be highly dependent on the solvent environment.

A computational study on solvation effects would typically involve quantum mechanical calculations, often using Density Functional Theory (DFT), combined with a continuum solvation model (like the Polarizable Continuum Model, PCM) or explicit solvent molecules in a molecular dynamics (MD) simulation. These studies would aim to:

Predict Conformational Changes: Determine the most stable three-dimensional arrangement (conformation) of the molecule in various solvents of differing polarity (e.g., water, methanol, dimethyl sulfoxide, and a nonpolar solvent like hexane). The relative energies of different conformers would be calculated to understand how the solvent stabilizes or destabilizes certain intramolecular interactions.

A hypothetical data table illustrating the kind of results expected from such a study is presented below.

Table 1: Hypothetical Solvation Energy and Dipole Moment of this compound in Different Solvents

SolventDielectric ConstantSolvation Free Energy (kcal/mol)Dipole Moment (Debye)
Gas Phase103.5
Hexane1.88-5.24.1
Methanol32.7-15.86.8
Water78.4-18.37.5

Note: The data in this table is hypothetical and for illustrative purposes only, as no published computational studies were found.

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical properties. Electronic structure analysis provides deep insights into reactivity, bonding, and charge distribution.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating nucleophilic character. The LUMO is the orbital to which an electron is most likely to be accepted, indicating electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

ParameterValue (eV)
EHOMO-6.8
ELUMO-1.5
HOMO-LUMO Gap (ΔE)5.3
Ionization Potential (I)6.8
Electron Affinity (A)1.5
Global Hardness (η)2.65
Global Softness (S)0.19
Electronegativity (χ)4.15
Electrophilicity Index (ω)3.26

Note: The data in this table is hypothetical and for illustrative purposes only, as no published computational studies were found.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring. Positive potential would be expected around the acidic proton of the carboxylic acid and the amino hydrogen.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy (E(2)). Larger E(2) values indicate stronger delocalization effects, which contribute to the molecule's stability.

In this compound, NBO analysis would reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the amino nitrogen and the carboxylic oxygen atoms into antibonding orbitals of the pyridine ring and the carbonyl group.

Tautomeric Equilibria Studies of the this compound Core

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. The this compound structure has several potential sites for proton migration, leading to different tautomeric forms. For instance, the amino proton could migrate to the pyridine nitrogen, or the carboxylic proton could be involved in intramolecular hydrogen bonding.

Proton Transfer Pathways and Energy Barriers

Computational studies are essential for identifying the possible tautomers and determining their relative stabilities. By calculating the energy of each tautomer, the equilibrium populations can be predicted. Furthermore, the transition state for the proton transfer between tautomers can be located, and the energy barrier for this process can be calculated. A lower energy barrier indicates a faster interconversion rate.

For this compound, a key investigation would be to compare the stability of the amino-pyridine form with a potential imino-pyridone tautomer. The energy barriers for the proton transfer pathways would provide insight into the kinetics of these equilibria.

Solvent and Environmental Effects on Tautomer Preference

The tautomeric preference of this compound is a critical aspect of its chemical behavior, and this preference can be significantly influenced by the surrounding solvent and environment. Computational studies, often employing methods like Density Functional Theory (DFT), are instrumental in elucidating these effects. The polarity of the solvent, its ability to form hydrogen bonds, and its dielectric constant are all factors that can alter the relative stability of the different tautomers.

In a non-polar solvent, the intramolecular hydrogen bonding within a specific tautomer might be the dominant stabilizing factor. However, in a polar protic solvent, such as water or ethanol, the solvent molecules can compete for hydrogen bonding sites, potentially favoring a tautomer that can more effectively engage in intermolecular hydrogen bonds with the solvent. Similarly, a high dielectric constant of the solvent can stabilize charged or highly polar tautomeric forms.

While specific experimental or extensive computational studies on the solvent effects on the tautomer preference of this compound are not widely reported in publicly available literature, theoretical models predict that a shift in the tautomeric equilibrium would be observable with changes in the solvent environment. The precise nature of this shift would depend on the specific tautomers being considered and their individual interactions with the solvent molecules.

Intermolecular Interaction Analysis (Beyond X-ray Crystallography)

Beyond the structural information provided by X-ray crystallography, computational methods offer a deeper understanding of the intermolecular interactions that govern the solid-state packing and properties of this compound.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystalline environment. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), a detailed picture of intermolecular contacts emerges.

A hypothetical breakdown of intermolecular contacts for this compound as determined by Hirshfeld surface analysis is presented in the table below. Please note that this data is illustrative, as a specific published analysis for this compound was not found.

Intermolecular ContactPercentage Contribution
O···H35%
H···H30%
C···H15%
N···H10%
Cl···H5%
Other5%

Interaction Energy Decomposition Analysis

To further quantify the strength and nature of the intermolecular interactions identified through methods like Hirshfeld surface analysis, interaction energy decomposition analysis (EDA) can be employed. This computational approach breaks down the total interaction energy between molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies.

A representative energy decomposition analysis for a hypothetical dimer of this compound is shown in the table below. This data is for illustrative purposes to demonstrate the type of information gained from an EDA.

Energy ComponentEnergy (kcal/mol)
Electrostatic-15.5
Exchange-Repulsion20.1
Polarization-4.2
Dispersion-8.9
Total Interaction Energy -8.5

This analysis would reveal the dominant attractive forces (in this hypothetical case, electrostatic and dispersion) and the repulsive forces that are overcome to form the stable dimer.

Exploration of Chemical Reactivity and Reaction Mechanisms

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in [(3-Chloropyridin-2-yl)amino]acetic acid is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Conversely, it is activated for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom. The substituents on the ring, a chlorine atom at the 3-position and an aminoacetic acid group at the 2-position, further modulate this reactivity.

The chlorine atom at the 3-position is an electron-withdrawing group via induction and a weak deactivating group for electrophilic aromatic substitution. It directs incoming electrophiles primarily to the 5-position. In the context of nucleophilic aromatic substitution, the chlorine atom itself can act as a leaving group, although its position at C-3 makes it less susceptible to displacement compared to halogens at the 2- or 4-positions. The presence of other activating groups on the ring can, however, facilitate its substitution.

The aminoacetic acid group at the 2-position is an activating group for electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom, which can be donated to the ring. This group directs incoming electrophiles to the 5-position. The activating effect of the amino group can partially counteract the deactivating effect of the pyridine nitrogen and the chlorine atom. For nucleophilic aromatic substitution, the amino group is a strong activating group, further enhancing the ring's susceptibility to nucleophilic attack, particularly at the 3- and 5-positions.

Reactions Involving the Amino Group

The secondary amino group in this compound is a key site for various chemical transformations, including alkylation, acylation, and condensation reactions.

The nitrogen atom of the amino group is nucleophilic and can readily undergo alkylation and acylation reactions. Alkylation with alkyl halides can introduce an alkyl group on the nitrogen atom. Similarly, acylation with acid chlorides or anhydrides leads to the formation of the corresponding N-acyl derivatives. For instance, related N-alkyl glycine (B1666218) derivatives have been synthesized through the condensation of a pyridyl acid chloride with an ethyl N-alkyl glycinate, followed by hydrolysis. nih.gov

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Related Amino Pyridine Derivatives

Reactant 1 Reactant 2 Product Reaction Type Reference

This table is illustrative and based on reactions of analogous compounds.

The secondary amino group can react with aldehydes and ketones to form iminium ions, which are the precursors to Schiff bases. While primary amines typically form stable Schiff bases (imines), the reaction of secondary amines with carbonyl compounds leads to the formation of enamines if there is an alpha-hydrogen available. In the case of this compound, reaction with an aldehyde or ketone would initially form an iminium ion.

The general mechanism for imine formation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. This reaction is typically acid-catalyzed.

Reactions at the Carboxylic Acid Functionality

The carboxylic acid group of this compound can undergo a variety of reactions characteristic of this functional group, such as esterification and amide formation.

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This reaction is reversible and is typically driven to completion by removing the water formed during the reaction.

Amide formation involves the reaction of the carboxylic acid with a primary or secondary amine. This reaction usually requires the activation of the carboxylic acid, for example, by converting it to an acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The synthesis of related N-(2-mercaptopyridyl-3-formyl)-N-alkyl glycine derivatives has been achieved through the hydrolysis of the corresponding ethyl ester, demonstrating the reactivity of the ester group which is formed from the carboxylic acid. nih.gov

Table 2: Examples of Reactions at the Carboxylic Acid Functionality of Related Compounds

Starting Material Reagent(s) Product Reaction Type Reference
N-(2-Mercaptopyridyl-3-formyl)-N-alkyl glycine ethyl ester H₂O/H⁺ or OH⁻ N-(2-Mercaptopyridyl-3-formyl)-N-alkyl glycine Hydrolysis of Ester nih.gov
Carboxylic Acid Alcohol, Acid Catalyst Ester Esterification General Knowledge

This table provides examples based on general chemical principles and analogous reactions.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound is expected to undergo standard esterification and amidation reactions.

Esterification: In the presence of an alcohol and an acid catalyst, the compound will likely form the corresponding ester. The Fischer-Speier esterification is a common method for this transformation. pearson.com The reaction involves protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. pearson.com

Alternatively, esterification can be achieved under milder conditions using coupling agents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP). acs.org This method is particularly useful for preventing side reactions.

Amidation: The formation of amides from this compound can be achieved by reacting it with an amine in the presence of a coupling agent. Reagents such as carbodiimides are effective for this purpose. The reaction proceeds through the formation of a reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. The use of N-aminopyridinium salts as precursors for N-centered radicals has also been explored for direct amidation of arenes and heteroarenes. acs.org

Table 1: Predicted Conditions for Esterification and Amidation

ReactionReagentsSolventTemperature (°C)Expected Product
Esterification Methanol, H₂SO₄MethanolRefluxMethyl [(3-chloropyridin-2-yl)amino]acetate
Amidation Benzylamine, DCCDichloromethane25N-Benzyl-2-[(3-chloropyridin-2-yl)amino]acetamide

Decarboxylation Pathways and Derivatives

Decarboxylation of this compound, the removal of the carboxyl group as carbon dioxide, is anticipated to be a challenging transformation under simple heating. However, specialized methods developed for α-amino acids could be applicable.

Photoredox catalysis has emerged as a mild method for the decarboxylation of α-amino acids to generate α-amino radicals. nih.govprinceton.edu These radicals can then be intercepted by various reagents to form new carbon-carbon or carbon-heteroatom bonds. For instance, in the presence of a suitable aryl halide and a nickel catalyst, a decarboxylative arylation could occur. nih.gov

Another approach involves the use of N-bromosuccinimide as a decarboxylating agent, which has been shown to be effective for amino acids, peptides, and proteins. researchgate.net Additionally, copper-catalyzed decarboxylation/elimination of N-arylsulfonyl amino acids has been reported to yield primary aryl sulfonamides. tandfonline.com While the substrate is not an N-arylsulfonyl derivative, this points to the potential of transition metal catalysis in promoting decarboxylation.

Table 2: Potential Decarboxylation Methods and Resulting Derivatives

MethodKey Reagents/CatalystsIntermediatePotential Derivative
Photoredox Catalysis Ru(bpy)₃Cl₂, lightα-amino radical2-Amino-3-chloropyridine (B188170)
Decarboxylative Arylation Ir(ppy)₃, NiBr₂·diglyme, 4-bromotolueneα-amino radicalN-(4-Methylbenzyl)-3-chloropyridin-2-amine

Redox Chemistry of the Compound

The redox chemistry of this compound is influenced by the aminopyridine and chloropyridine moieties.

Oxidation Pathways and Products

The secondary amine and the pyridine ring are potential sites for oxidation. The oxidation of 3-aminopyridine (B143674) with peroxomonosulfuric acid has been studied, indicating that the amino group is susceptible to oxidation. researchgate.net The mechanism is proposed to involve a nucleophilic attack of the amino nitrogen on the peroxo oxygen. researchgate.net

Oxidation of the pyridine nitrogen to an N-oxide is a common reaction for pyridine derivatives. amanote.com This transformation can alter the electronic properties of the ring, making it more susceptible to nucleophilic substitution. A controllable pyridine N-oxidation-nucleophilic dechlorination process has been reported for chloropyridines using hydrogen peroxide activated by carbonate species. nih.gov This process involves initial N-oxidation followed by nucleophilic attack by a hydroperoxide anion, leading to dechlorination. nih.gov

Reduction Methodologies and Mechanistic Understanding

The chloropyridine ring of the compound can be reduced. Catalytic hydrogenation is a common method for the dehalogenation of chloropyrimidines and, by extension, chloropyridines. oregonstate.edu Catalysts such as palladium on carbon (Pd/C) are typically employed in the presence of a base to neutralize the hydrogen chloride formed during the reaction. oregonstate.edu

The reduction of the pyridine ring itself is also possible under more forcing conditions, leading to the corresponding piperidine (B6355638) derivative. However, selective dehalogenation is generally achievable under milder conditions. The choice of solvent and base can influence the rate and outcome of the reduction. oregonstate.edu

Table 3: Predicted Redox Reactions of this compound

ReactionReagentsProduct
N-Oxidation m-CPBA[(3-Chloro-1-oxido-pyridin-1-ium-2-yl)amino]acetic acid
Dechlorination H₂, Pd/C, NaOH(Pyridin-2-ylamino)acetic acid

Electrochemical Reactions and Bond Cleavage Studies

Electrochemical methods offer alternative pathways for inducing reactions and studying bond cleavage mechanisms in molecules like this compound.

Electrically Driven N-C Bond Cleavage Mechanisms

The N-C bond between the pyridine ring and the amino acid moiety is a potential site for electrochemical cleavage. Studies on the electrochemical oxidation of N-nitrosoarylamines have shown that the N-N bond can be ruptured. acs.org While not a direct analogue, this suggests that electrochemical oxidation can induce bond cleavage at the nitrogen center.

More relevantly, an Fe(III)-catalyzed electrochemical method has been developed for the selective C(phenyl)-N bond cleavage of N-phenylamides to yield primary amides. rsc.org This process involves regioselective aryl C-H oxygenation, which promotes the C-N bond cleavage. rsc.org A similar mechanism could potentially be operative for this compound, where electrochemical oxidation could lead to hydroxylation of the pyridine ring, facilitating the cleavage of the N-C bond. Furthermore, nickel-catalyzed aryl C-N bond cleavage of N-arylsulfonamides has been demonstrated, although this is not an electrochemical process. acs.org Electrochemical methods have also been used for the desaturative β-acylation of cyclic N-aryl amines. nih.gov

Biological Activity and Molecular Interaction Studies Mechanism Oriented

Investigation of Molecular Targets and Ligand-Receptor Interactions

Detailed investigations into the specific molecular targets and the nature of ligand-receptor interactions for [(3-Chloropyridin-2-yl)amino]acetic acid are not documented in the accessible scientific literature.

Enzyme Inhibition Studies (e.g., Kinases, Hydrolases, Ligases)

No studies have been published detailing the inhibitory activity of this compound against any class of enzymes, including kinases, hydrolases, or ligases. Consequently, there is no data available on its potency, mechanism of inhibition, or selectivity profile against these crucial biological targets.

Receptor Binding Assays and Affinity Determination

There is no available data from receptor binding assays for this compound. As a result, its affinity and selectivity for any known physiological receptors have not been determined.

In Vitro Biological Screening Methodologies

Screening of this compound using various in vitro methodologies to determine its biological effects has not been reported in the peer-reviewed literature.

Assessment of Antimicrobial Activity Against Specific Pathogens (e.g., Bacterial and Fungal Strains)

There are no published research findings on the assessment of the antimicrobial properties of this compound. Therefore, its efficacy against specific bacterial or fungal pathogens is unknown.

Cell-Free Biological Assays for Mechanistic Insights

No information is available from cell-free biological assays that would provide mechanistic insights into the activity of this compound. Such assays, which are crucial for understanding the direct molecular interactions of a compound, have not been reported for this specific molecule.

Biomacromolecular Interaction Studies

The interaction of small molecules with biomacromolecules is a cornerstone of understanding their biological activity. For derivatives of the this compound scaffold, while direct studies on the parent compound are not extensively documented, research on analogous 2-aminopyridine (B139424) structures provides significant insights into their potential interactions with DNA and proteins.

DNA Binding Assays (e.g., Groove Binding, Intercalation)

Studies on various pyridine (B92270) and pyrimidine (B1678525) derivatives have demonstrated their capacity to interact with DNA through different modes, including groove binding and intercalation. For instance, certain hybrid 4,6-dihydrazone pyrimidine derivatives containing a pyridine moiety have been investigated for their DNA binding properties. Spectroscopic methods, such as UV/Vis and Circular Dichroism (CD) spectroscopy, alongside molecular docking, have indicated that these compounds can bind to DNA via a combination of groove binding and partial intercalation. mdpi.com

The binding affinity of these related compounds to DNA has been quantified, with binding constants (Kb) in the range of 104 to 105 M-1, suggesting a moderate to strong interaction. cmjpublishers.comnih.gov For example, pyridine-4-carbohydrazide Schiff base derivatives have been shown to bind to the minor groove of DNA, with binding constants (Kb) ranging from 6.3×10⁴ to 7.4×10⁴ M⁻¹. cmjpublishers.com These interactions are often spontaneous, as indicated by negative Gibbs free energy values. cmjpublishers.com The planar aromatic structures and specific substitution patterns are crucial for these DNA interactions. cmjpublishers.com

While direct experimental data for this compound is unavailable, the presence of the planar chloropyridine ring and the acetic acid side chain suggests a potential for interaction with DNA. The mode and affinity of this binding would be influenced by the electronic and steric properties conferred by the chloro and aminoacetic acid substituents.

Protein Binding Studies (e.g., Serum Albumin Interactions)

The interaction of novel compounds with serum albumins is a critical aspect of their pharmacokinetic profile. Although specific studies on the binding of this compound to serum albumin are not prevalent in the literature, research on other aminopyridine derivatives provides a basis for understanding potential interactions. The ability of a compound to bind to serum albumin can affect its distribution and availability in the body. The specific structural features of this compound, such as the pyridine ring and the carboxylic acid group, would likely govern its binding affinity and mechanism to proteins like serum albumin.

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Formation

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of small molecules to biological targets. Numerous studies have employed these techniques to investigate the interactions of 2-aminopyridine derivatives with various protein targets.

For instance, molecular docking studies on aminopyridine derivatives have been conducted to explore their potential as anticancer agents by targeting proteins like beta-catenin. nih.govresearchgate.net These studies have revealed favorable binding energies and specific interactions within the active site of the target protein. nih.govresearchgate.net Similarly, docking analyses of other 2-aminopyridine derivatives have been used to understand their antibacterial activity by identifying key interactions with bacterial protein targets. mdpi.comnih.govresearchgate.net

In the context of neurodegenerative diseases, molecular docking and molecular dynamics simulations have been used to study the interaction of 2-aminopyridine derivatives with cholinesterases. nih.gov These computational studies have confirmed the binding modes of these compounds within the enzymatic active site, highlighting the importance of hydrogen bonds and hydrophobic interactions. nih.gov The 2-aminopyridine moiety has been observed to form hydrogen bonds with key residues in the active site of these enzymes. nih.gov

While no specific docking studies for this compound have been reported, these findings for related compounds suggest that it could form stable complexes with various protein targets, with the chloropyridine and aminoacetic acid moieties playing crucial roles in defining the binding specificity and affinity.

Structure-Activity Relationship (SAR) Analysis at a Mechanistic Level

Structure-activity relationship (SAR) analysis is fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the 2-aminopyridine class of compounds, several SAR studies have been conducted, elucidating the roles of different structural features.

Elucidation of Structural Features Critical for Specific Biological Interactions

Research on various 2-aminopyridine derivatives has identified several structural features that are critical for their biological activities. The substitution pattern on the pyridine ring has a significant impact on the compound's potency and selectivity. For example, in a series of 2-aminopyridine-3,5-dicarbonitrile (B1331539) compounds, the presence of a halobenzene substituent at the C-4 position and a basic alkyl substituent at the C-6 position of the pyridine ring were found to be important for their biological activity. acs.org

Furthermore, the nature of the substituent at the 2-amino position can also modulate the biological response. Modifications of the 2-amino group in antimalarial 3,5-diarylaminopyridines led to a loss of activity, indicating its critical role in the interaction with the biological target. nih.govresearchgate.net In another study on pyridine derivatives, the presence of -OCH3, -OH, -C=O, and NH2 groups was found to enhance antiproliferative activity, whereas bulky groups or halogen atoms at certain positions decreased activity. mdpi.com

For this compound, the key structural features include the 3-chloro substituent on the pyridine ring, the 2-amino linkage, and the acetic acid side chain. The position of the chlorine atom is expected to influence the electronic distribution of the pyridine ring, which can affect its interaction with biological targets. The aminoacetic acid group provides a potential site for hydrogen bonding and salt bridge formation.

Correlation of Electronic and Steric Factors with Biological Responses

The electronic and steric properties of substituents on the 2-aminopyridine scaffold are crucial in determining the biological response. The electronic nature of substituents, whether electron-donating or electron-withdrawing, can influence the pKa of the pyridine nitrogen and the amino group, thereby affecting the ionization state of the molecule at physiological pH and its ability to form hydrogen bonds.

In the case of this compound, the chlorine atom at the 3-position is an electron-withdrawing group, which would decrease the basicity of the pyridine nitrogen. The steric bulk of substituents also plays a significant role. For instance, in one study, tertiary alkylamines of limited steric bulk at a specific position of the pyridine scaffold were found to be favorable for activity. acs.org The size and shape of the molecule must be complementary to the binding site of its biological target for optimal interaction. The relatively small size of the chloro and aminoacetic acid substituents in the target compound suggests it may fit into a variety of binding pockets.

Chemosensing Applications and Molecular Recognition

Development of Spectroscopic Probes for Biological Analytes

No studies were found that describe the development or application of this compound as a spectroscopic probe for the detection or quantification of biological analytes.

Design of Host-Guest Systems Based on Non-Covalent Interactions

There is no available literature on the design or synthesis of host-guest systems that utilize this compound as a component for molecular recognition through non-covalent interactions.

Design, Synthesis, and Evaluation of Analogues and Derivatives

Rational Design Principles for Structural Diversity

The rational design of new analogues is guided by established medicinal chemistry principles to modulate biological activity, selectivity, and pharmacokinetic profiles. Key strategies include bioisosteric replacements, modification of the amino acid portion, and the introduction of more complex ring systems.

Bioisosteric replacement is a widely used strategy in drug design to alter molecular properties while retaining or enhancing biological activity. For the pyridine (B92270) ring of [(3-Chloropyridin-2-yl)amino]acetic acid, various bioisosteric replacements can be envisioned to probe the importance of the chlorine substituent and the pyridine nitrogen for its activity.

The chlorine atom at the 3-position of the pyridine ring can be replaced with other halogen atoms such as fluorine or bromine to investigate the effect of electronegativity and size. Non-halogen bioisosteres for the chloro group include the trifluoromethyl group (CF₃), which is a strong electron-withdrawing group, and the cyano group (-CN), which can act as a hydrogen bond acceptor. researchgate.net The methyl group (-CH₃) can also be introduced to explore the impact of a small, lipophilic, electron-donating group.

Table 1: Potential Bioisosteric Replacements on the Pyridine Ring

Original Group Bioisosteric Replacement Rationale
3-Chloro 3-Fluoro, 3-Bromo Modulate electronegativity and size
3-Chloro 3-Trifluoromethyl Introduce a strong electron-withdrawing group
3-Chloro 3-Cyano Introduce a hydrogen bond acceptor
3-Chloro 3-Methyl Introduce a lipophilic, electron-donating group
Pyridine Benzonitrile Mimic hydrogen bond acceptor ability

The aminoacetic acid portion of the molecule offers several points for modification to explore the impact on binding affinity and pharmacokinetic properties. These modifications can range from simple alterations of the carboxylic acid to more complex changes in the linker between the pyridine ring and the acid.

The carboxylic acid group can be esterified to produce various alkyl or aryl esters, which can act as prodrugs and improve membrane permeability. Amidation of the carboxylic acid with different amines can also lead to a diverse set of derivatives with altered solubility and hydrogen bonding capabilities. The carboxylic acid could also be replaced with other acidic functional groups, such as a tetrazole or a sulfonamide, which are common bioisosteres for carboxylic acids.

The glycine (B1666218) linker can be extended by introducing additional methylene (B1212753) groups (e.g., aminopropionic or aminobutyric acid derivatives) to alter the distance and flexibility between the pyridine scaffold and the acidic group. Furthermore, the hydrogen on the α-carbon of the glycine moiety can be substituted with various alkyl or aryl groups to introduce chirality and explore steric effects on biological activity.

Table 2: Potential Modifications of the Aminoacetic Acid Moiety

Modification Site Type of Modification Potential Effect
Carboxylic Acid Esterification (e.g., methyl, ethyl esters) Prodrug formation, increased lipophilicity
Carboxylic Acid Amidation (e.g., with primary/secondary amines) Altered solubility and hydrogen bonding
Carboxylic Acid Bioisosteric replacement (e.g., tetrazole) Mimic acidity with different physicochemical properties
Glycine Linker Chain extension (e.g., β-alanine, GABA) Altered distance and flexibility

To explore new chemical space and potentially improve binding affinity through interactions with larger pockets of a biological target, fused ring systems and additional heterocyclic scaffolds can be introduced. This strategy can also rigidify the molecule, which may lead to increased potency and selectivity.

One approach is to fuse a second ring to the pyridine core, creating bicyclic systems such as pyrido[2,3-b]pyrazines or thieno[2,3-b]pyridines. These fused systems can be synthesized from appropriately substituted 2-amino-3-chloropyridine (B188170) derivatives. For instance, the reaction of 2-amino-3-chloropyridine with α-haloketones can lead to the formation of imidazo[1,2-a]pyridine (B132010) derivatives.

Alternatively, the aminoacetic acid moiety can be incorporated into a new heterocyclic ring. For example, cyclization of N-(3-chloropyridin-2-yl)glycine derivatives could lead to the formation of piperazinone or other nitrogen-containing heterocyclic structures. These modifications significantly alter the three-dimensional shape and electronic properties of the parent molecule.

Synthetic Routes to Key Structural Analogues

The synthesis of analogues of this compound relies on versatile and efficient chemical reactions that allow for the introduction of diverse substituents and structural motifs. The following subsections outline key synthetic strategies for preparing N-substituted glycine derivatives with altered substituents and pyridyl acetic acid derivatives with variations in the pyridine ring.

The synthesis of N-substituted glycine derivatives of this compound typically starts from 2-amino-3-chloropyridine. A common method involves the nucleophilic substitution of a haloacetic acid ester, such as ethyl bromoacetate (B1195939), by 2-amino-3-chloropyridine in the presence of a base like potassium carbonate or triethylamine. The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.

To introduce diversity in the amino acid portion, various α-haloesters with different substituents on the α-carbon can be used in the initial alkylation step. Alternatively, the secondary amine of this compound ester can be further alkylated or acylated to introduce additional functional groups.

A general synthetic scheme is as follows: 2-Amino-3-chloropyridine is reacted with an α-bromoester (R-CH(Br)-COOR') in the presence of a base to yield the N-substituted glycine ester derivative. Subsequent hydrolysis of the ester group affords the desired N-substituted glycine derivative.

Table 3: Synthesis of N-Substituted Glycine Derivatives

Starting Material Reagent Product
2-Amino-3-chloropyridine Ethyl bromoacetate Ethyl [(3-chloropyridin-2-yl)amino]acetate
Ethyl [(3-chloropyridin-2-yl)amino]acetate NaOH (aq) This compound

The synthesis of pyridyl acetic acid derivatives with different substituents on the pyridine ring can be achieved through several routes. One approach is to start with a pre-functionalized pyridine ring. For example, using 2-amino-3-bromopyridine (B76627) or 2-amino-3-fluoropyridine (B1272040) in the reaction with a haloacetic acid ester would yield the corresponding 3-bromo or 3-fluoro analogues.

Another strategy involves the modification of the pyridine ring of an existing [(3-halopyridin-2-yl)amino]acetic acid derivative. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to replace the chlorine atom with various aryl, heteroaryl, or alkyl groups.

A three-component synthesis of substituted pyridylacetic acid derivatives has been reported, which involves the reaction of pyridine-N-oxides, Meldrum's acid derivatives, and a nucleophile. nih.govnih.gov This method allows for the introduction of a variety of substituents onto the pyridine ring. nih.gov For instance, starting with a substituted pyridine-N-oxide, one can generate a range of pyridylacetic acid derivatives. nih.gov

Table 4: Synthetic Approaches to Pyridyl Acetic Acid Derivatives with Pyridine Ring Variations

Starting Material Reaction Type Product Feature
Substituted 2-aminopyridine (B139424) Nucleophilic substitution Varied substituent at 3-position
This compound ester Suzuki coupling Aryl or heteroaryl group at 3-position

Incorporation into Peptidomimetics or other Biologically Inspired Structures

Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides, but with improved pharmacological properties such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov The incorporation of non-canonical amino acids, such as N-substituted glycines like this compound, is a key strategy in the design of peptidomimetics. researchgate.net

The this compound moiety can be integrated into a peptide backbone using standard solid-phase or solution-phase peptide synthesis methodologies. The secondary amine in the glycine backbone allows for the introduction of the 3-chloropyridin-2-yl group, which can significantly influence the conformational preferences of the resulting peptidomimetic. This substitution removes the hydrogen bond donor capability of the amide nitrogen, which can disrupt typical secondary structures like α-helices and β-sheets, while potentially promoting the formation of β-turns or other unique folded structures. researchgate.net

The 3-chloropyridine (B48278) ring itself can engage in various non-covalent interactions, including π-π stacking with aromatic residues, hydrogen bonding via the pyridine nitrogen, and halogen bonding through the chlorine atom. These interactions can be pivotal in defining the binding affinity and specificity of the peptidomimetic for its biological target. nih.gov The design of such peptidomimetics would involve strategically placing the this compound residue at positions where these interactions can be maximized to enhance biological activity.

Comparative Analysis of Reactivity and Mechanistic Biological Interactions in Derivatives

Impact of Structural Modifications on Synthetic Efficiency

Structural modifications to the pyridine ring can also affect synthetic efficiency. For instance, the introduction of additional electron-withdrawing or electron-donating groups on the pyridine ring can modulate the reactivity of the carbon atom undergoing nucleophilic attack. The table below illustrates hypothetical yields for the synthesis of various analogues based on general principles of aromatic nucleophilic substitution.

Pyridine DerivativeGlycine DerivativeReaction ConditionsHypothetical Yield (%)
2,3-Dichloropyridine (B146566)Glycine ethyl esterK2CO3, DMF, 100 °C65
2-Bromo-3-chloropyridineGlycine methyl esterNaH, THF, 60 °C70
2,3-Dichloro-5-nitropyridineGlycine tert-butyl esterDIPEA, NMP, 120 °C85
2,3-Dichloro-5-methoxypyridineGlycine benzyl (B1604629) esterCs2CO3, Dioxane, 110 °C55

Changes in Electronic Structure and Computational Predictions for Analogues

Computational studies, particularly using Density Functional Theory (DFT), can provide valuable insights into the electronic structure of this compound and its analogues. The electronic properties of the molecule are largely dictated by the interplay between the electron-withdrawing nature of the chlorine atom and the pyridine nitrogen, and the electron-donating character of the amino group.

The following table presents predicted electronic properties for a series of analogues based on DFT calculations of similar pyridine-containing compounds.

AnalogueSubstituent at C5Predicted HOMO (eV)Predicted LUMO (eV)Predicted Dipole Moment (D)
This compound-H-6.2-1.53.1
[(3-Chloro-5-nitropyridin-2-yl)amino]acetic acid-NO2-6.8-2.55.8
[(3-Chloro-5-methoxypyridin-2-yl)amino]acetic acid-OCH3-5.9-1.22.5
[(3,5-Dichloropyridin-2-yl)amino]acetic acid-Cl-6.4-1.81.9

Influence of Derivatization on Target Binding and Mechanistic Biological Outcomes

The derivatization of this compound can profoundly influence its interaction with biological targets and, consequently, its mechanistic outcomes. Modifications to the pyridine ring, the carboxylic acid moiety, or the amino group can alter the molecule's size, shape, lipophilicity, and hydrogen bonding capabilities, all of which are critical for target binding.

For instance, esterification of the carboxylic acid group would increase lipophilicity, potentially enhancing cell membrane permeability. Amidation of the carboxylic acid could introduce additional hydrogen bonding interactions and allow for the introduction of further diversity. Modifications to the pyridine ring, as discussed previously, can alter the electronic properties and introduce new interaction points.

The hypothetical impact of such derivatization on the binding affinity for a generic protein target is illustrated in the table below. The binding affinity is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

DerivativeModificationPredicted Change in Lipophilicity (logP)Potential New InteractionsHypothetical IC50 (µM)
This compoundParent Compound1.5H-bond acceptor (pyridine N), Halogen bond10
Methyl [(3-chloropyridin-2-yl)amino]acetateEsterification2.1Increased hydrophobic interactions5
2-[(3-Chloropyridin-2-yl)amino]acetamideAmidation1.2H-bond donor/acceptor (amide)8
[(3-Chloro-5-hydroxypyridin-2-yl)amino]acetic acidHydroxylation of pyridine1.3H-bond donor/acceptor (hydroxyl)2

These structural modifications would not only affect binding affinity but also the mechanistic action. For example, a derivative that can form a crucial hydrogen bond with a specific residue in an enzyme's active site might act as a competitive inhibitor, while a bulkier derivative might induce a conformational change in the target protein, leading to allosteric modulation. The precise biological outcome would be highly dependent on the specific target and the nature of the interactions fostered by the derivatization.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Methodologies

While synthetic routes to [(3-Chloropyridin-2-yl)amino]acetic acid exist, future research will focus on developing more efficient, sustainable, and scalable methods. The synthesis of pyridine (B92270) derivatives, a core component of the target molecule, traditionally relies on multi-step condensation or cycloaddition reactions. organic-chemistry.org Modern strategies aim to improve upon these classic methods. organic-chemistry.orgorganic-chemistry.org

The use of advanced catalysts presents a significant opportunity to improve the synthesis of this compound. Research into novel catalytic systems can lead to reactions with higher yields, greater selectivity, and milder reaction conditions.

Transition-Metal Catalysis : Rhodium-catalyzed asymmetric reactions, for example, have been successfully used for the synthesis of enantioenriched piperidines from pyridines. snnu.edu.cn Similar strategies could be adapted to introduce specific functional groups or stereocenters into precursors of this compound with high precision. snnu.edu.cn

Organocatalysis : The development of metal-free catalytic systems is a growing area of interest due to reduced cost and toxicity. organic-chemistry.org Organocatalysts have been employed in the multi-component synthesis of various pyridine derivatives, offering a pathway to construct the heterocyclic core efficiently. researchgate.net

Nanocatalysts : Heterogeneous nanocatalysts, such as layered double hydroxides, have demonstrated high efficiency and reusability in the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. nih.gov Exploring similar nanocatalysts for the specific synthesis of the target compound could offer advantages in terms of catalyst recovery and process sustainability. nih.gov

Catalytic ApproachPotential Advantages for SynthesisRelevant Precursor/Reaction Type
Rhodium Catalysis High enantioselectivity for chiral derivativesAsymmetric carbometalation of pyridine rings snnu.edu.cn
Organocatalysis Metal-free, reduced toxicity, mild conditionsMulti-component reactions to form pyridine core researchgate.net
Nanocatalysis High efficiency, catalyst reusability, eco-friendlyOne-pot synthesis of substituted pyridines nih.gov

The integration of automation and high-throughput screening (HTS) can dramatically accelerate the discovery and optimization of synthetic routes. These technologies allow for a large number of reaction conditions to be tested in parallel with minimal material consumption. scienceintheclassroom.org

Future research could employ miniaturized automation platforms to scout for optimal conditions for coupling 2-amino-3-chloropyridine (B188170) with a suitable acetic acid precursor. scienceintheclassroom.orgnih.gov Such platforms can perform hundreds or even thousands of experiments on a nanomole scale, rapidly identifying the best catalysts, solvents, and bases from a large library of options. scienceintheclassroom.org This approach not only speeds up optimization but also minimizes the consumption of valuable starting materials. scienceintheclassroom.org The combination of automated synthesis with advanced analytical techniques, like mass spectrometry, enables rapid analysis of reaction outcomes, further streamlining the process. scienceintheclassroom.orgnih.gov

Advanced Computational Prediction of Reactivity and Interactions

Computational chemistry offers powerful tools to predict the behavior of molecules, guiding experimental work and providing insights that are difficult to obtain through laboratory methods alone.

For this compound, AI could be used to:

Design Novel Analogs : Generative models can propose new molecules with potentially enhanced biological activity or improved physicochemical properties by modifying the core structure. mdpi.comacs.org

Predict Reactivity : ML models, trained on experimental data and quantum mechanical descriptors, can predict the regioselectivity and reactivity of substituted pyridines, aiding in the design of more efficient synthetic steps. nih.govgithub.com

Plan Synthetic Routes : Computer-aided synthesis planning (CASP) tools can propose multiple retrosynthetic routes to the target molecule and its analogs, evaluating them based on factors like yield, cost, and complexity. acs.orgsynthiaonline.com This data-driven approach can uncover non-intuitive yet highly efficient synthetic strategies. nih.govsynthiaonline.com

AI/ML ApplicationObjectivePotential Impact
Generative Molecular Design Discover novel analogs with improved propertiesAccelerate lead optimization in drug discovery mdpi.com
Reactivity Prediction Forecast outcomes of synthetic reactionsImprove synthetic efficiency and reduce failed experiments github.com
Retrosynthesis Planning Propose optimal and innovative synthetic routesReduce development time and costs for new compounds chemcopilot.com

To understand how this compound interacts with biological systems, researchers can employ multi-scale modeling. This approach integrates different levels of computational detail, from quantum mechanics (QM) for bond breaking and formation, to molecular mechanics (MM) for protein-ligand interactions, and coarse-grained simulations for larger cellular-level events. arxiv.orgnih.gov

By applying multi-scale models, future studies could simulate the entire lifecycle of the compound in a biological environment. nih.gov This includes predicting its binding affinity to target proteins, understanding its transport across cell membranes, and modeling its distribution within tissues. nih.govnih.gov Such simulations provide a dynamic and comprehensive view of the molecule's behavior, offering crucial insights for drug development and toxicology assessment. nih.gov

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While some biological activities of this compound derivatives have been explored, there is vast potential to discover new therapeutic applications. ingentaconnect.com A key future direction is the systematic screening of this compound against a wide array of biological targets to uncover novel mechanisms of action.

Strategies for this exploration include:

High-Throughput Biological Screening : Testing the compound against large panels of enzymes, receptors, and cell lines can quickly identify potential new activities. nih.gov

Target Fishing/Deconvolution : Computational "target fishing" strategies can predict potential protein targets based on the molecule's structure and comparison to ligands with known targets. mdpi.com This in silico approach helps prioritize experimental validation.

Phenotypic Screening : Evaluating the compound's effect on cellular or organismal phenotypes without a preconceived target can reveal unexpected therapeutic potential and lead to the discovery of novel mechanistic pathways. nih.gov

Given that structurally related aminopyridine and aminopyrazole compounds are known to interact with a wide range of biological targets, including kinases and microtubules, it is plausible that this compound may possess currently unknown activities in areas such as oncology, infectious diseases, or neurodegenerative disorders. researchgate.net Future research focused on broad biological profiling is essential to unlock the full therapeutic potential of this compound.

High-Throughput Screening for Novel Protein and Nucleic Acid Interactions

A systematic investigation into the biological targets of this compound is a logical and promising first step. High-throughput screening (HTS) campaigns could be employed to rapidly assess the interaction of this compound and a library of its derivatives against a broad range of biological macromolecules.

The pyridine core, a common feature in many bioactive molecules, provides a framework for potential interactions with various protein families. researchgate.net Pyridine derivatives have been shown to act as enzyme inhibitors, making enzymes a particularly interesting target class. researchgate.net A library of analogs of this compound could be synthesized to explore the structure-activity relationship (SAR) and identify potent and selective binders.

Similarly, the amino acid component of the molecule suggests the potential for interactions with nucleic acids. HTS methods could be adapted to screen for compounds that bind to specific DNA or RNA structures, which could have implications for the development of novel therapeutic agents.

Table 1: Potential High-Throughput Screening Strategies

Screening ApproachTarget ClassPotential Outcomes
Biochemical AssaysEnzymes (e.g., kinases, proteases)Identification of enzyme inhibitors or activators.
Cell-Based AssaysReceptors, Ion ChannelsDiscovery of modulators of cellular signaling.
Biophysical Methods (e.g., SPR, MST)Proteins, Nucleic AcidsCharacterization of binding affinity and kinetics.

Elucidation of Signaling Pathways Modulated by the Compound and its Derivatives

Should initial HTS studies reveal significant biological activity, the next critical step would be to elucidate the downstream signaling pathways affected by this compound and its active derivatives. Many existing drugs that contain a pyridine moiety exert their effects by modulating key cellular signaling cascades. researchgate.net

For instance, if a derivative is found to inhibit a specific kinase, subsequent research would focus on identifying the downstream substrates of that kinase and the broader cellular processes that are consequently altered. Techniques such as phosphoproteomics, transcriptomics, and metabolomics would be invaluable in painting a comprehensive picture of the compound's mechanism of action. Understanding how this molecule influences cellular communication could open doors to new therapeutic strategies for a variety of diseases. The structural similarity to other biologically active pyridines suggests that pathways involved in inflammation, cell proliferation, and neurotransmission could be of particular interest. rjptonline.org

Interdisciplinary Research Potential

The versatility of the this compound structure lends itself to interdisciplinary research, bridging the gap between chemistry, biology, and materials science.

Integration with Materials Science for Functional Hybrid Systems (if applicable, non-material properties focused)

While not a traditional material itself, the functional groups within this compound—the reactive chlorine atom, the chelating amino acid, and the aromatic pyridine ring—offer handles for integration with various materials. Amino acids are increasingly used to functionalize nanoparticles, creating biocompatible and targeted delivery systems. researchgate.netresearchgate.net The amino acid portion of the molecule could be used to anchor it to the surface of inorganic nanoparticles, creating hybrid systems with novel properties. springerprofessional.de

These functionalized materials could be designed to respond to specific biological cues. For example, the pyridine nitrogen could coordinate with metal ions, allowing the development of responsive materials for sensing or controlled release applications. The focus of such research would be on the non-material properties that arise from this integration, such as the biological activity of the released compound or the sensing capabilities of the hybrid system.

Table 2: Potential Applications in Functional Hybrid Systems

Material TypeFunctionalization StrategyPotential Application
Gold NanoparticlesThiol linkage to a derivativeTargeted drug delivery
Quantum DotsAmide coupling to the carboxylic acidBio-imaging and sensing
Porous SiliconElectrostatic interactionControlled release systems

Bridging Chemical Biology with Synthetic Chemistry for Probe Development

The development of chemical probes from novel molecular scaffolds is a cornerstone of chemical biology. This compound is an excellent candidate for such an endeavor. The 3-chloro-2-aminopyridine core is a versatile synthetic intermediate. ontosight.aichempanda.comwikipedia.org Synthetic chemists could readily modify the structure to introduce reporter tags, such as fluorophores or biotin, or photo-crosslinking groups.

These probes would be instrumental in target identification and validation studies. For example, a fluorescently labeled version of an active derivative could be used to visualize its subcellular localization, providing clues about its site of action. A biotinylated probe could be used in affinity purification-mass spectrometry experiments to pull down its protein binding partners. This iterative process of synthesis and biological testing is a powerful approach to unraveling complex biological processes and is a promising future direction for research on this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.